N-Acetyl-D-mannosamine hydrate

Description

BenchChem offers high-quality N-Acetyl-D-mannosamine hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyl-D-mannosamine hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

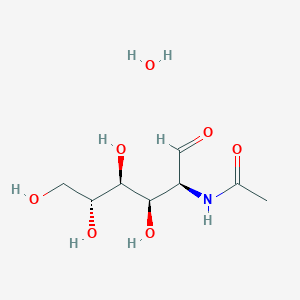

N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6.H2O/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11;/h2,5-8,11,13-15H,3H2,1H3,(H,9,12);1H2/t5-,6-,7-,8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWIBLJBIFTKIZ-XNJRRJNCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628697 |

Source

|

| Record name | 2-Acetamido-2-deoxy-D-mannose--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676347-48-1, 14131-64-7 |

Source

|

| Record name | N-Acetyl-D-mannosamine hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0676347481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetamido-2-deoxy-D-mannose--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-D-MANNOSAMINE HYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FPD5WTK4TS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Acetyl-D-mannosamine hydrate mechanism of action

Topic: N-Acetyl-D-mannosamine (ManNAc) Hydrate: Mechanism of Action & Therapeutic Applications Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Technical Summary

N-Acetyl-D-mannosamine (ManNAc) hydrate is the stable, crystalline pharmaceutical formulation of ManNAc, an uncharged hexosamine monosaccharide.[1] Biologically, it serves as the first committed precursor in the biosynthesis of N-acetylneuraminic acid (Neu5Ac), the predominant form of sialic acid in humans.[1][2]

Its therapeutic value lies in its ability to function as a metabolic bypass agent . In pathologies defined by hyposialylation—most notably GNE Myopathy (Hereditary Inclusion Body Myopathy) and specific Podocytopathies —the rate-limiting enzyme UDP-GlcNAc 2-epimerase (GNE) is defective.[1][2] ManNAc supplementation enters the biosynthetic pathway downstream of this defect, restoring the sialylation of cell surface glycoconjugates (glycoproteins and glycolipids) critical for cell signaling, adhesion, and structural integrity.[3]

Chemical Identity & Formulation Strategy

While the biological activity is attributed to the ManNAc molecule, the hydrate form is critical for experimental and clinical handling.[1]

-

Chemical Structure: 2-Acetamido-2-deoxy-D-mannopyranose monohydrate.[1]

-

Role of the Hydrate: The water molecule in the crystal lattice confers thermodynamic stability, preventing hygroscopicity and degradation during storage.[1] Upon dissolution in aqueous physiological buffers, the hydrate water dissociates, yielding free ManNAc for cellular uptake.[1]

-

Solubility: High aqueous solubility (>50 mg/mL), facilitating high-dose oral formulations required to drive passive diffusion or low-affinity transport across plasma membranes.[1]

The Core Mechanism: The GNE Bypass Pathway[1]

The central mechanism of ManNAc is the restoration of the Sialic Acid Biosynthetic Pathway .[1] Under normal physiological conditions, the enzyme GNE (a bifunctional enzyme with both epimerase and kinase domains) regulates the flux of sialic acid production.[1][4]

The Metabolic Blockade

In GNE Myopathy, missense mutations (e.g., p.M712T) reduce the activity of the epimerase domain , which converts UDP-GlcNAc to ManNAc.[1] This creates a bottleneck, starving the cell of sialic acid.[1]

The ManNAc Intervention

Exogenous ManNAc bypasses the defective epimerase step.[1] It enters the cytoplasm and is immediately available for phosphorylation.[1]

-

Primary Route: Phosphorylation by the kinase domain of GNE (which often retains activity even when the epimerase domain is mutated).[1]

-

Secondary/Rescue Route: In the absence of GNE kinase activity, GlcNAc kinase (NAGK) can phosphorylate ManNAc at high concentrations, converting it to ManNAc-6-Phosphate.[1]

Pathway Visualization

The following diagram illustrates the standard pathway, the blockade caused by GNE mutations, and the entry point of therapeutic ManNAc.[1]

Figure 1: The "GNE Bypass" mechanism.[1] ManNAc supplementation circumvents the defective epimerase step, restoring the downstream flux of sialic acid synthesis.[1]

Therapeutic Implications & Efficacy[1][3][5][6]

GNE Myopathy (HIBM)

-

Pathology: Muscle atrophy caused by hyposialylation of alpha-dystroglycan and Neural Cell Adhesion Molecule (NCAM).

-

ManNAc Efficacy: Clinical trials (e.g., NCT02346461) demonstrate that oral ManNAc significantly increases plasma Neu5Ac levels and restores sarcolemmal sialylation.[5]

-

Why ManNAc and not Neu5Ac? While Neu5Ac (sialic acid) can be administered, it is cleared rapidly and taken up poorly by muscle cells compared to ManNAc. ManNAc is electrically neutral, allowing better passive diffusion or transport via non-specific hexose transporters.

Podocytopathies (Kidney Disease)

-

Pathology: The glomerular filtration barrier relies on the negative charge of sialic acid (on proteins like Podocalyxin ) to repel serum proteins.[1] Hyposialylation leads to foot process effacement and proteinuria (e.g., Minimal Change Disease).[6]

-

ManNAc Efficacy: Recent Phase 1/2 data indicates ManNAc can reduce proteinuria by restoring the negative charge barrier of the podocyte.[1]

Table 1: Pharmacokinetic & Pharmacodynamic Profile

| Parameter | Characteristic | Clinical Implication |

| Absorption | Rapid ( | Fast onset of action.[1][2] |

| Half-life ( | Short (~2.4 hours) | Requires BID (twice daily) or TID dosing for sustained effect. |

| PD Response | Sustained Neu5Ac elevation | Despite short ManNAc half-life, intracellular Neu5Ac remains elevated for >48h, suggesting efficient intracellular trapping.[1] |

| Excretion | Renal | Dosage adjustment may be required in severe renal impairment (though ManNAc treats renal impairment). |

Experimental Protocols for Validation

To validate the mechanism of action in a research setting, two primary pillars of evidence are required: Quantification (Mass Spectrometry) and Localization (Lectin Binding).

Protocol A: Quantitative Sialic Acid Analysis (DMB-HPLC)

Objective: Quantify the increase in total cellular sialic acid (Neu5Ac) following ManNAc treatment.

-

Sample Prep: Lyse cells treated with ManNAc (vs. vehicle).

-

Hydrolysis: Incubate lysate with 2M Acetic Acid at 80°C for 2 hours. Causality: This releases terminal sialic acids from glycoconjugates.[1]

-

Derivatization: React released sialic acids with DMB (1,2-diamino-4,5-methylenedioxybenzene) reagent at 50°C for 2.5 hours in the dark.

-

Separation: Inject onto a C18 Reverse-Phase HPLC column.

-

Detection: Fluorescence (Excitation: 373 nm, Emission: 448 nm).

-

Validation: Compare retention times against a Neu5Ac standard curve.

Protocol B: Cell Surface Sialylation (Lectin Flow Cytometry)

Objective: Confirm that the synthesized sialic acid is correctly transported to the cell surface.[1]

-

Treatment: Treat GNE-deficient cells (e.g., CHO-Lec3 or patient fibroblasts) with ManNAc (50–200 µM) for 48 hours.

-

Harvest: Detach cells using non-enzymatic dissociation (EDTA) to preserve surface glycans. Do not use Trypsin.[1]

-

Staining:

-

Analysis: Flow Cytometry. A right-shift in fluorescence intensity indicates successful restoration of surface sialylation.[1]

Experimental Workflow Diagram

Figure 2: Dual-validation workflow.[1] HPLC quantifies total sialic acid pool; Flow Cytometry confirms functional surface expression.[1]

References

-

Keppler, O. T., et al. (1999). "UDP-GlcNAc 2-epimerase: A regulator of cell surface sialylation."[1] Science. Link

-

Huizing, M., et al. (2021).[5] "Safety and efficacy of N-acetylmannosamine (ManNAc) in patients with GNE myopathy: an open-label phase 2 study." Genetics in Medicine. Link

-

Malicdan, M. C., et al. (2009). "Prophylactic treatment with sialic acid metabolites precludes the development of the myopathic phenotype in the GNE myopathy mouse."[1] Nature Medicine. Link

-

Galeano, B., et al. (2007).[7] "Mutation in the key enzyme of sialic acid biosynthesis causes severe glomerular proteinuria and is rescued by N-acetylmannosamine."[1] Journal of Clinical Investigation. Link

-

Hara, S., et al. (1989). "Determination of mono-O-acetylated N-acetylneuraminic acids in human and rat sera by fluorometric high-performance liquid chromatography." Analytical Biochemistry. Link (Seminal paper on DMB labeling).

Sources

- 1. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]

- 2. Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylmannosamine (ManNAc) to subjects with GNE myopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is N-acetyl-D-mannosamine used for? [synapse.patsnap.com]

- 4. Molecular Pathogenesis and Therapeutic Strategy in GNE Myopathy | Musculoskeletal Key [musculoskeletalkey.com]

- 5. Safety and efficacy of N-acetylmannosamine (ManNAc) in patients with GNE myopathy: an open-label phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | GNE myopathy: History, etiology, and treatment trials [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Safety and efficacy of N-acetylmannosamine (ManNAc) in patients with GNE myopathy: an open-label phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]

ManNAc to Neu5Ac: Metabolic Flux, Therapeutic Correction, and Glycoengineering Applications

[1]

Executive Summary

N-Acetylmannosamine (ManNAc) is not merely a metabolic intermediate; it is the committed precursor to N-acetylneuraminic acid (Neu5Ac), the most abundant sialic acid in human cells. Its conversion represents a critical control point in cellular glycosylation, governed largely by the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE).[1]

This technical guide dissects the ManNAc

-

Therapeutic Intervention: Correcting hyposialylation in GNE Myopathy.

-

Biologics Manufacturing: Optimizing sialylation profiles in CHO cell cultures to extend therapeutic half-life.

-

Metabolic Glycoengineering (MGE): Utilizing ManNAc analogs to install bioorthogonal handles on cell surfaces.[2]

The Metabolic Nexus: The Leloir Pathway

The conversion of ManNAc to Neu5Ac occurs via the cytosolic Leloir pathway. Understanding this flux is essential because the initial formation of ManNAc is the rate-limiting step for sialylation, subject to tight feedback inhibition.

The GNE Bottleneck

In physiological conditions, ManNAc is generated from UDP-GlcNAc by GNE.[1][3] This enzyme possesses two domains:[1]

-

N-terminal Epimerase: Converts UDP-GlcNAc

ManNAc (releases UDP). -

C-terminal Kinase: Phosphorylates ManNAc

ManNAc-6-Phosphate (ManNAc-6-P).[1]

Critical Insight: The downstream product, CMP-Neu5Ac, allosterically binds to the GNE epimerase domain, halting ManNAc production when cytosolic sialic acid levels are sufficient. External supplementation of ManNAc bypasses this feedback loop, entering the pathway directly at the kinase step.

Pathway Visualization

The following diagram illustrates the flux from Cytosol to Nucleus to Golgi, highlighting the GNE bypass mechanism.

Figure 1: The ManNAc

Therapeutic Application: GNE Myopathy

GNE Myopathy (formerly Hereditary Inclusion Body Myopathy) is an autosomal recessive disorder caused by mutations in the GNE gene.[3][5][6] These mutations reduce enzymatic activity, leading to muscle hyposialylation and progressive atrophy.[6]

Mechanism of Action

Because the GNE enzyme is compromised, cells cannot synthesize sufficient ManNAc from UDP-GlcNAc.

-

Biochemical Logic: ManNAc is uncharged and membrane-permeable. Once inside the cell, it is phosphorylated by the residual kinase activity of GNE (or potentially auxiliary kinases like GlcNAc kinase at high concentrations), restoring the downstream flux to Neu5Ac.

Clinical Efficacy Data

Phase 2 clinical trials have validated this approach.[5][6]

| Parameter | Observation with ManNAc Therapy | Reference |

| Dosing | 6g BID (Twice Daily) or 4g TID | [Xu et al., 2017] |

| Plasma Neu5Ac | Significant, sustained increase | [Carrillo et al., 2021] |

| Muscle Sialylation | Increased sarcolemmal sialylation observed in biopsies | [Carrillo et al., 2021] |

| Safety | Well-tolerated; minor GI distress at high doses | [Xu et al., 2017] |

Bioprocessing: Optimization in CHO Cells

Chinese Hamster Ovary (CHO) cells are the workhorse for monoclonal antibody (mAb) production. Incomplete sialylation reduces the serum half-life of these biologics.

Protocol: ManNAc Feed Strategy

Objective: Maximize terminal sialylation and reduce high-mannose (Man5) species.

Materials:

-

ManNAc (free base), >98% purity.

-

CHO cell culture (fed-batch).[8]

Methodology:

-

Preparation: Prepare a 1.0 M stock solution of ManNAc in cell culture grade water or media. Sterilize via 0.22 µm filtration.

-

Timing: Add ManNAc during the exponential growth phase (typically Day 3–5).

-

Concentration: Maintain a concentration of 20 mM in the bioreactor.

-

Note: Studies show saturation of the CMP-Neu5Ac pool typically occurs between 10–20 mM.

-

-

Harvest: Collect supernatant at standard viability drop (e.g., <80%).

Why this works: Exogenous ManNAc increases the intracellular CMP-Neu5Ac pool by up to 30-fold.[9] Recently, it was discovered that this accumulation inhibits GNE via feedback, which paradoxically helps glycosylation quality by redirecting UDP-GlcNAc away from ManNAc synthesis and towards branching enzymes (Mgat1/2), thereby reducing immature Man5 glycoforms [Wang et al., 2025].

Metabolic Glycoengineering (MGE)

Researchers use ManNAc analogs to introduce non-natural functional groups (azides, alkynes, thiols) into cell surface glycans for imaging or drug delivery.

Analog Selection Guide

Not all ManNAc analogs are tolerated by the downstream enzymes (NANS, CMAS).

| Analog | Modification | Tolerance | Application |

| Ac4ManNAc | Peracetylated | High (High uptake) | General labeling (Azide/Alkyne) |

| ManNAz | N-azidoacetyl | High | Click chemistry (SPAAC/CuAAC) |

| ManNProp | N-propionyl | High | Elongated side chain studies |

| ManNBut | N-butanoyl | Moderate/Low | Limits polysialylation |

Protocol: Labeling Adherent Cells with Ac4ManNAz

Reagents: Tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz).

-

Seeding: Seed cells (e.g., HEK293, HeLa) to reach 50–60% confluency.

-

Treatment: Replace media with fresh media containing 50 µM Ac4ManNAz .

-

Expert Tip: Peracetylated analogs are lipophilic and cross membranes passively, requiring much lower concentrations (µM range) than free sugars (mM range).

-

-

Incubation: Incubate for 48–72 hours.

-

Detection: Wash cells 3x with PBS. React with fluorophore-conjugated DBCO (Dibenzocyclooctyne) for 1 hour at RT (copper-free click reaction).

-

Analysis: Analyze via Flow Cytometry or Confocal Microscopy.

Technical Protocol: Enzymatic Synthesis of Neu5Ac

For researchers needing to synthesize Neu5Ac (or labeled variants) from ManNAc in vitro, the enzymatic aldolase route is superior to chemical synthesis due to stereospecificity.

The Aldolase Reaction

Enzyme: N-Acetylneuraminate Lyase (NAL) (EC 4.1.3.3).

Reaction: ManNAc + Pyruvate

Step-by-Step Synthesis

Reaction Mix:

-

Substrate A: ManNAc (100 mM)

-

Substrate B: Sodium Pyruvate (500 mM) – Excess pyruvate drives equilibrium toward Neu5Ac.

-

Enzyme: Recombinant NAL (e.g., from E. coli or Pasteurella), 5–10 U/mL.

-

Buffer: 50 mM Tris-HCl or Phosphate Buffer, pH 8.5.

Workflow:

-

Incubation: Mix substrates and enzyme. Incubate at 20°C–37°C with gentle shaking.

-

Note: Lower temperatures (20°C) can favor the synthetic direction and enzyme stability over long durations.

-

-

Monitoring: Monitor consumption of Pyruvate via LDH assay or Neu5Ac formation via HPLC (Aminex HPX-87H column).

-

Termination: Heat inactivate at 65°C for 10 minutes or ultrafilter (10 kDa cutoff) to remove enzyme.

-

Purification:

-

Load mixture onto an anion exchange column (e.g., Dowex 1x2, formate form).

-

Wash with water to remove unreacted ManNAc.

-

Elute Neu5Ac with a gradient of Formic Acid (0

2 M). -

Lyophilize fractions to obtain white powder.

-

Figure 2: Workflow for the enzymatic synthesis of Neu5Ac from ManNAc.

References

-

Carrillo, N. et al. (2021). "Safety and efficacy of N-acetylmannosamine (ManNAc) in patients with GNE myopathy: an open-label phase 2 study." Genetics in Medicine. Link

-

Xu, X. et al. (2017). "A Phase 1 Study of N-Acetylmannosamine (ManNAc) in Patients with GNE Myopathy." Rare Diseases. Link

-

Wang, Q. et al. (2025). "ManNAc attenuates Man5 glycoform abundance through GNE-mediated metabolic channeling of UDP-GlcNAc to N-glycosylation modifications via CMP-Neu5Ac biosynthesis."[8] Metabolic Engineering. Link

-

Campbell, C.T. et al. (2019). "Metabolic Glycoengineering: Synthetic Approaches to Modulate Cellular Sialylation." Methods in Enzymology. Link

-

Wratil, P.R. et al. (2016).[11][12] "Metabolic Glycoengineering with N-Acyl Side Chain Modified Mannosamines." Angewandte Chemie. Link

-

Tao, F. et al. (2011). "Recent advances in the synthesis of sialic acid derivatives." Current Organic Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Molecular Pathogenesis and Therapeutic Strategy in GNE Myopathy | Musculoskeletal Key [musculoskeletalkey.com]

- 4. Real-time monitoring of the sialic acid biosynthesis pathway by NMR - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06986E [pubs.rsc.org]

- 5. Frontiers | GNE myopathy: History, etiology, and treatment trials [frontiersin.org]

- 6. neurology.org [neurology.org]

- 7. ManNAc for GNE Myopathy · Info for Participants · Phase Phase 2 Clinical Trial 2026 | Power | Power [withpower.com]

- 8. ManNAc attenuates Man5 glycoform abundance through GNE-mediated metabolic channeling of UDP-GlcNAc to N-glycosylation modifications via CMP-Neu5Ac biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Improvement of interferon-gamma sialylation in Chinese hamster ovary cell culture by feeding of N-acetylmannosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE), a master regulator of sialic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]

Technical Deep Dive: Intracellular Conversion of ManNAc to Sialic Acid

Part 1: Executive Summary & Mechanistic Logic

The "Sialylation Gap" in Bioprocessing

In the development of therapeutic glycoproteins (monoclonal antibodies, erythropoietin), terminal sialylation is a Critical Quality Attribute (CQA). It dictates serum half-life via the asialoglycoprotein receptor (ASGPR) clearance pathway and modulates immunogenicity.

A common bottleneck in Chinese Hamster Ovary (CHO) and HEK293 systems is "incomplete capping"—the failure of the cellular machinery to fully sialylate available galactosyl residues. While many researchers attempt to solve this by overexpressing sialyltransferases (ST), the root cause is often substrate limitation in the cytosolic pool of CMP-Sialic Acid (CMP-Neu5Ac).

This guide details the metabolic engineering strategy of feeding N-acetylmannosamine (ManNAc) to bypass the rate-limiting feedback loop of the hexosamine biosynthetic pathway.

The Pathway: Why ManNAc is the Superior Precursor

The intracellular conversion of ManNAc to Sialic Acid (Neu5Ac) relies on a dedicated branch of the hexosamine pathway. Understanding the enzymatic regulation of this pathway is essential for experimental design.

The GNE Bottleneck (The Core Insight): The enzyme GNE (UDP-GlcNAc 2-epimerase/ManNAc kinase) is the gatekeeper. It converts UDP-GlcNAc to ManNAc.[1][2] Crucially, GNE is subject to allosteric feedback inhibition by the final product, CMP-Neu5Ac.[2]

-

Feeding GlcNAc: Does not significantly increase sialylation because the GNE epimerase activity shuts down when CMP-Neu5Ac levels rise slightly.

-

Feeding ManNAc: Enters the pathway downstream of the GNE epimerase step (but requires the GNE kinase activity). It effectively bypasses the feedback loop, forcing the cell to accumulate super-physiological levels of CMP-Neu5Ac.

Pathway Visualization

The following diagram illustrates the cytosolic and nuclear compartmentalization of this pathway, highlighting the feedback loop that ManNAc feeding circumvents.

Caption: The ManNAc-to-CMP-Neu5Ac pathway. Note the nuclear localization of CMAS and the GNE feedback loop (red dashed line) that ManNAc feeding bypasses.

Part 2: Experimental Protocols

Metabolic Feeding Protocol (CHO/HEK293)

This protocol is designed for a fed-batch system. The causality here is to maintain a steady intracellular pool of ManNAc without inducing osmotic stress or toxicity.

Reagents:

-

N-acetylmannosamine (ManNAc): High purity (>98%). Avoid using peracetylated ManNAc (Ac4ManNAc) for standard bioproduction unless membrane permeability is a proven issue, as the acetate byproducts can alter intracellular pH and reduce viability.

-

Base Media: Chemically Defined (CD) media (e.g., ExpiCHO, CD OptiCHO).

Workflow:

-

Stock Preparation: Prepare a 1.0 M ManNAc stock solution in PBS or culture medium. Filter sterilize (0.22 µm). Note: ManNAc is highly soluble; do not heat excessively.

-

Seeding: Seed cells at standard density (e.g.,

cells/mL). -

Day 0 Supplementation: Add ManNAc to a final concentration of 10 mM .

-

Why 10 mM? Studies indicate saturation of the GNE kinase activity often occurs between 10–20 mM. Higher concentrations yield diminishing returns and waste reagents.

-

-

Maintenance (Fed-Batch): On Day 3 and Day 5, replenish ManNAc to maintain ~10 mM, assuming consumption.

-

Self-Validating Step: Measure glucose and lactate. If lactate spikes disproportionately, the cells may be under metabolic stress; reduce ManNAc concentration in future runs.

-

-

Harvest: Collect supernatant for titer analysis and cell pellets (

cells) for intracellular sialic acid quantification.

Analytical Validation: DMB Labeling & HPLC

To prove the conversion occurred, you must quantify sialic acid. The gold standard is DMB (1,2-diamino-4,5-methylenedioxybenzene) derivatization, which is specific for

The Workflow Visualization:

Caption: DMB analytical workflow. Acid hydrolysis releases sialic acids, followed by fluorogenic derivatization and HPLC separation.

Detailed Method:

-

Release (Hydrolysis): Mix sample (glycoprotein or lysate) with 2M Acetic Acid. Incubate at 80°C for 2 hours .

-

Why Acetic Acid? Strong acids (HCl) destroy sialic acids. Acetic acid is mild enough to cleave the glycosidic bond without degrading the sugar ring.

-

-

Labeling: Cool sample. Add DMB reagent (7 mM DMB, 18 mM sodium hydrosulfite, 1M

-mercaptoethanol in acetic acid). Incubate at 50°C for 2.5 hours in the dark .-

Critical: DMB is light-sensitive and unstable. Prepare fresh.

-

-

Quenching: Stop reaction by adding ice-cold water.

-

HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus).

-

Mobile Phase: Acetonitrile : Methanol : Water (9:7:84).

-

Detection: Fluorescence (Ex 373 nm, Em 448 nm).[3]

-

Output: Neu5Ac elutes distinctly from Neu5Gc (N-glycolylneuraminic acid).

-

Part 3: Data Interpretation & Troubleshooting

Comparative Precursor Efficacy

The following table summarizes why ManNAc is the industry standard compared to other precursors.

| Precursor | Entry Point | GNE Feedback Bypass? | Toxicity Risk | Efficiency |

| GlcNAc | Upstream (GNE Epimerase) | No (Blocked by CMP-Neu5Ac) | Low | Low |

| ManNAc | Midstream (GNE Kinase) | Yes | Low | High |

| Ac4ManNAc | Passive Diffusion | Yes | Moderate (Acetate accumulation) | High (Research only) |

| Sialic Acid | Downstream (CMP-Synthase) | N/A | Low (Poor uptake) | Very Low |

Troubleshooting Guide

-

Issue: High ManNAc feeding but low sialylation increase.

-

Issue: High Neu5Gc peaks in HPLC.

References

-

Keppler, O. T., et al. (1999). "UDP-GlcNAc 2-epimerase: A regulator of cell surface sialylation."[10][11] Science, 284(5418), 1372-1376.

-

Yarema, K. J., et al. (2001). "Metabolic delivery of ketone groups to sialic acid residues." Journal of Biological Chemistry, 276(5), 3203-3210.

-

Bork, K., et al. (2005). "The intracellular concentration of CMP-sialic acid determines the rate of sialylation." FEBS Letters, 579(22), 5079-5083.

-

Hara, S., et al. (1989). "Determination of mono-O-acetylated N-acetylneuraminic acids in human and rat sera by fluorometric high-performance liquid chromatography." Analytical Biochemistry, 179(1), 162-166.

-

Wratil, P. R., et al. (2016). "Metabolic Glycoengineering of Sialic Acid Using N-Acyl-Modified Mannosamines." Journal of Visualized Experiments (JoVE), (115), e54395.

Sources

- 1. researchgate.net [researchgate.net]

- 2. JCI - Mutation in the key enzyme of sialic acid biosynthesis causes severe glomerular proteinuria and is rescued by N-acetylmannosamine [jci.org]

- 3. takarabio.com [takarabio.com]

- 4. Identification of the nuclear export signals that regulate the intracellular localization of the mouse CMP-sialic acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CMP-sialic acid synthetase of the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Improving the Chromatographic Separation of DMB-Labeled Sialic Acids for the Comparison of Biosimilars to Reference Materials [sigmaaldrich.cn]

- 7. Construction of a Functional CMP-Sialic Acid Biosynthesis Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Sialylation Pathway [horizondiscovery.com]

- 11. Activity of N-acylneuraminate-9-phosphatase (NANP) is not essential for de novo sialic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide: Modulating Cell Signaling Through N-Acetyl-D-mannosamine (ManNAc)-Mediated Sialylation

Abstract: N-Acetyl-D-mannosamine (ManNAc), a naturally occurring amino sugar, serves as a committed precursor in the biosynthesis of sialic acids. Sialic acids are terminal monosaccharides on the glycan chains of glycoproteins and glycolipids, playing a pivotal role in a vast array of biological processes. By providing exogenous ManNAc, it is possible to increase the flux through the sialic acid biosynthetic pathway, leading to a state of "glycoengineering" or hypersialylation of the cell surface. This guide provides an in-depth technical overview of the core mechanisms by which ManNAc hydrate modulates cellular glycosylation and, consequently, alters fundamental cell signaling pathways. We will explore the causality behind experimental choices for studying these effects and provide validated, step-by-step protocols for researchers and drug development professionals.

Section 1: The Critical Role of Sialylation in Cell Signaling

Sialic acids, most commonly N-acetylneuraminic acid (Neu5Ac) in humans, are negatively charged nine-carbon sugars that typically occupy the outermost position on glycan structures. This terminal positioning makes them key players in molecular interactions that govern cell signaling. The collective set of sialic acid structures in a cell, known as the "sialome," is highly dynamic and regulates processes such as cell-cell recognition, ligand-receptor binding, and immune responses.[1][2]

Alterations in sialylation patterns are hallmarks of various physiological and pathological states, including development, cancer, and neurological disorders.[1][3] For instance, cancer cells often exhibit aberrant sialylation, which helps them evade the immune system.[4][5] This is achieved by masking underlying antigens or by engaging with inhibitory Siglec receptors on immune cells.[4][6] Therefore, the ability to manipulate cellular sialylation provides a powerful tool for both basic research and therapeutic development.[7]

Section 2: Core Mechanism: The Sialic Acid Biosynthetic Pathway and ManNAc's Entry Point

The intracellular synthesis of sialic acid is a multi-step enzymatic process that begins with UDP-N-acetylglucosamine (UDP-GlcNAc).[8] The rate-limiting step is catalyzed by the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE).[8][9] The epimerase domain of GNE converts UDP-GlcNAc to ManNAc. Subsequently, the kinase domain of GNE phosphorylates ManNAc to ManNAc-6-phosphate.[8][10] This is then converted to sialic acid, which becomes activated to CMP-sialic acid in the nucleus and serves as the donor substrate for sialyltransferases in the Golgi apparatus.[8][11]

Mutations in the GNE gene lead to GNE myopathy (also known as Hereditary Inclusion Body Myopathy), a rare genetic disorder characterized by progressive muscle wasting due to hyposialylation of muscle glycoproteins.[9][12]

The critical insight for therapeutic and research applications is that providing cells with exogenous N-Acetyl-D-mannosamine hydrate bypasses the initial, rate-limiting epimerase activity of GNE.[9][13] The externally supplied ManNAc is transported into the cell and is directly phosphorylated by the kinase domain of GNE, thus increasing the intracellular pool of sialic acid precursors and boosting the overall output of the pathway.[8][10] This leads to increased sialylation of cell surface glycoconjugates.

Section 3: Downstream Signaling Consequences of ManNAc-Induced Hypersialylation

Increasing the density of negatively charged sialic acid residues on the cell surface can profoundly alter cell signaling through several mechanisms:

-

Modulation of Receptor Activation: The sialylation status of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) can influence their function. Studies have shown that sialylation can suppress EGFR dimerization and subsequent autophosphorylation by inhibiting EGF binding.[14][15] Conversely, for other receptors, increased sialylation, particularly in the form of long chains of polysialic acid (PSA) on the Neural Cell Adhesion Molecule (NCAM), can reduce cell-cell adhesion and promote plasticity and migration by creating a hydrated, negatively charged barrier.[3][16] This has significant implications in neural development and cancer metastasis.[3][17]

-

Regulation of Cell Adhesion and Migration: Sialic acids are crucial components of ligands for selectins, a class of adhesion molecules involved in immune cell trafficking. They also modify the function of integrins, which mediate cell-extracellular matrix (ECM) interactions. Altered sialylation of β1-integrin, for example, is associated with changes in cell migration and invasion.

-

Immune Checkpoint Regulation via Siglecs: Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a family of receptors expressed on immune cells that recognize sialic acids.[5][6] Most Siglecs are inhibitory and, upon binding to sialic acids on other cells (including cancer cells), can dampen the immune response.[4][6] By increasing sialylation, cancer cells can exploit this axis to create an immunosuppressive microenvironment and evade immune destruction.[5]

Section 5: Applications and Future Directions

The ability to modulate cell signaling via ManNAc has significant therapeutic and research implications.

-

GNE Myopathy: ManNAc supplementation is the most direct application, aiming to restore sialylation in muscle cells and slow disease progression. [9][18]Clinical trials have demonstrated that oral ManNAc administration increases sialylation in patients. [18]* Oncology: Given the aberrant glycosylation in cancer, ManNAc could be used to sensitize some cancer cells to therapies. For instance, altering EGFR sialylation can affect its sensitivity to tyrosine kinase inhibitors. [14][15]* Immunology: Modulating the sialome could be a strategy to either enhance or suppress immune responses by altering Siglec engagement. [5][6] Future research will likely focus on developing cell-type-specific delivery methods for ManNAc and exploring its combination with other therapies to achieve synergistic effects in complex diseases.

References

-

Schwarzkopf, M., et al. (2019). Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogs. Glycobiology, 29(8), 579-592. [Link]

-

Yarema, K. J. (2012). Sialic acid biosynthesis: a four-step pathway. ResearchGate. [Link]

-

Gascon, E., et al. (2010). Polysialic Acid-Neural Cell Adhesion Molecule in Brain Plasticity: From Synapses to Integration of New Neurons. Brain Research Reviews, 64(2), 268-283. [Link]

-

Leoyklang, P., et al. (2021). Safety and efficacy of N-acetylmannosamine (ManNAc) in patients with GNE myopathy: an open-label phase 2 study. Genetics in Medicine, 23(11), 2074-2082. [Link]

-

Wikipedia contributors. (2023). Polysialic acid. Wikipedia. [Link]

-

Gale, S. E., et al. (2021). Dissecting the impact of N-acetylmannosamine (ManNAc) on ganglioside levels in a sialin-deficient cell model. Journal of Biological Chemistry, 297(4), 101183. [Link]

-

Zhang, Y., et al. (2025). N-acetyl-D-mannosamine, a novel additive, effectively reducing high mannose glycosylation of monoclonal antibody without affecting other quality attributes. Biotechnology and Bioengineering, 122(4), 1234-1245. [Link]

-

PConvenit, D., et al. (2021). Sialic Acid-Siglec Axis as Molecular Checkpoints Targeting of Immune System: Smart Players in Pathology and Conventional Therapy. International Journal of Molecular Sciences, 22(16), 8806. [Link]

-

Carrillo, N., et al. (2021). Safety and efficacy of N-acetylmannosamine (ManNAc) in patients with GNE myopathy: an open-label phase 2 study. Genetics in Medicine, 23(11), 2074-2082. [Link]

-

JoVE. (2022). Metabolic Glycoengineering Of Sialic Acid Using N-Acyl-Modified Mannosamines. YouTube. [Link]

-

Boltje, T. J., et al. (2019). Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogues. Radboud Repository. [Link]

-

Jo, A., et al. (2018). Neural cell adhesion molecule (NCAM) and polysialic acid–NCAM expression in developing ICR mice. Semantic Scholar. [Link]

-

Musculoskeletal Key. (2016). Molecular Pathogenesis and Therapeutic Strategy in GNE Myopathy. Musculoskeletal Key. [Link]

-

Wikipedia contributors. (2023). N-Acetylmannosamine. Wikipedia. [Link]

-

Kallolimath, S., et al. (2016). Engineering of complex protein sialylation in plants. Proceedings of the National Academy of Sciences, 113(34), 9495-9500. [Link]

-

Data in Brief. (2018). Lectin staining and Western blot data showing differential sialylation of nutrient-deprived cancer cells to sialic acid supplementation. PMC. [Link]

-

Tan, S., et al. (2024). The Potential of Siglecs and Sialic Acids as Biomarkers and Therapeutic Targets in Tumor Immunotherapy. Cancers, 16(2), 338. [Link]

-

Liu, Y. C., et al. (2015). Effect of sialylation on EGFR phosphorylation and resistance to tyrosine kinase inhibition. Proceedings of the National Academy of Sciences, 112(22), 6955-6960. [Link]

-

Rodrigues, E., et al. (2021). Siglec Signaling in the Tumor Microenvironment. Frontiers in Immunology, 12, 745743. [Link]

-

Patsnap Synapse. (2024). What is N-acetyl-D-mannosamine used for?. Patsnap Synapse. [Link]

-

Britain, C., et al. (2018). Sialylation of EGFR by ST6GAL1 induces receptor activation and modulates trafficking dynamics. Journal of Biological Chemistry, 293(5), 1699-1710. [Link]

-

National Human Genome Research Institute. (2022). GNE Myopathy. NHGRI. [Link]

-

ResearchGate. (n.d.). Experimental workflow to quantify sialic acids in glycoproteins. ResearchGate. [Link]

-

ResearchGate. (2023). Sialylation of EGFR by ST6GAL1 induces receptor activation and modulates trafficking dynamics. ResearchGate. [Link]

-

Kolarich, D., et al. (2013). Structural analysis of glycoprotein sialylation – Part I: pre-LC-MS analytical strategies. Analytical and Bioanalytical Chemistry, 405(28), 8939-8949. [Link]

-

TREAT-NMD. (n.d.). GNE myopathy. TREAT-NMD. [Link]

-

GlycoPOD. (n.d.). Lectin blotting. Glycoscience Protocol Online Database. [Link]

-

Agilent. (n.d.). Sialic Acid Quantitation Kit. Agilent. [Link]

-

Wratil, P. R., et al. (2016). Is Polysialylated NCAM Not Only a Regulator during Brain Development But also during the Formation of Other Organs?. International Journal of Molecular Sciences, 17(11), 1801. [Link]

-

Medical Lectures. (2021). Integrin Activation Signalling. YouTube. [Link]

-

Chang, Y. C., et al. (2017). The interplay between Siglecs and sialylated pathogens. Glycobiology, 27(8), 717-726. [Link]

-

Proceedings of the National Academy of Sciences. (2015). Effect of sialylation on EGFR phosphorylation and resistance to tyrosine kinase inhibition. PNAS. [Link]

-

ResearchGate. (2018). Lectin staining and Western blot data showing differential sialylation of nutrient-deprived cancer cells to sialic acid supplementation. ResearchGate. [Link]

-

Guan, F., et al. (2015). Promotion of Cell Migration by Neural Cell Adhesion Molecule (NCAM) Is Enhanced by PSA in a Polysialyltransferase-Specific Manner. PLOS ONE, 10(4), e0124237. [Link]

-

Zhou, T., et al. (2021). Focal-adhesion kinase regulates the sialylation of N-glycans via the PI4KIIα-PI4P pathway. Journal of Biological Chemistry, 297(2), 100938. [Link]

-

Büll, C., et al. (2018). Targeting sialic acid–Siglec interactions to reverse immune suppression in cancer. Glycobiology, 28(9), 607-612. [Link]

-

Yang, Y., et al. (2017). Modification of Sialic Acids on Solid Phase: Accurate Characterization of Protein Sialylation. Analytical Chemistry, 89(12), 6579-6586. [Link]

-

Caswell, P. T., et al. (2015). Ligand-Occupied Integrin Internalization Links Nutrient Signaling to Invasive Migration. Cell Reports, 10(3), 398-413. [Link]

-

Revilla-Nuin, B., et al. (2002). Transport of N-acetyl-D-mannosamine and N-acetyl-D-glucosamine in Escherichia coli K1: effect on capsular polysialic acid production. FEBS Letters, 511(1-3), 97-101. [Link]

-

Glycoforum. (2004). Integrin-mediated Signaling and Its Regulation by N-glycans. Glycoforum. [Link]

-

NCBI Bookshelf. (2021). Lectin blotting. Glycoscience Protocols. [Link]

Sources

- 1. Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Engineering of complex protein sialylation in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polysialic acid-neural cell adhesion molecule in brain plasticity: from synapses to integration of new neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sialic Acid-Siglec Axis as Molecular Checkpoints Targeting of Immune System: Smart Players in Pathology and Conventional Therapy [mdpi.com]

- 5. The Potential of Siglecs and Sialic Acids as Biomarkers and Therapeutic Targets in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Siglec Signaling in the Tumor Microenvironment [frontiersin.org]

- 7. chemimpex.com [chemimpex.com]

- 8. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]

- 9. Safety and efficacy of N-acetylmannosamine (ManNAc) in patients with GNE myopathy: an open-label phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is N-acetyl-D-mannosamine used for? [synapse.patsnap.com]

- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 12. treat-nmd.org [treat-nmd.org]

- 13. GNE Myopathy [genome.gov]

- 14. pnas.org [pnas.org]

- 15. pnas.org [pnas.org]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Promotion of Cell Migration by Neural Cell Adhesion Molecule (NCAM) Is Enhanced by PSA in a Polysialyltransferase-Specific Manner | PLOS One [journals.plos.org]

- 18. Safety and efficacy of N-acetylmannosamine (ManNAc) in patients with GNE myopathy: an open-label phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

ManNAc Transport and Intracellular Flux: Mechanisms, Kinetics, and Therapeutic Applications

Executive Summary & Biochemical Significance

N-Acetylmannosamine (ManNAc) is the first committed precursor in the biosynthesis of N-acetylneuraminic acid (Neu5Ac), the predominant form of sialic acid in mammalian cells.[1][2] Unlike glucose or galactose, which fuel central carbon metabolism, ManNAc is a dedicated metabolic building block for cell surface sialylation—a critical determinant in cell-cell recognition, immune modulation, and pathogen entry.

For researchers and drug developers, particularly those targeting GNE Myopathy or developing sialic acid engineering platforms, understanding the transport kinetics of ManNAc is pivotal. While glucose uptake is governed by well-characterized GLUT transporters, ManNAc transport mechanisms are distinct, often relying on passive diffusion gradients or non-specific uptake due to its neutral charge, contrasting sharply with the active transport required for anionic sialic acids.

This guide dissects the uptake mechanisms, intracellular metabolic flux, and experimental protocols for quantifying ManNAc utilization, providing a self-validating framework for therapeutic development.

Mechanisms of Cellular Entry[3][4]

The cellular entry of ManNAc is a subject of biophysical nuance. Unlike charged sugars (e.g., Neu5Ac, which requires endocytic uptake or specific anion transporters), ManNAc is an uncharged monosaccharide at physiological pH.

Native ManNAc Transport: The Linear Kinetic Model

Current biophysical consensus indicates that native ManNAc enters mammalian cells primarily through passive diffusion and potentially low-affinity, high-capacity transport systems.

-

Kinetics: Uptake is linear and non-saturable up to concentrations as high as 20 mM.[3] This lack of saturation suggests that specific, high-affinity protein transporters (like the GLUT family for glucose) are not the rate-limiting step.

-

Implication: Therapeutic dosing requires high extracellular concentrations to drive sufficient intracellular flux.

-

Specificity: Unlike bacteria (E. coli uses the manXYZ transporter), mammalian cells lack a dedicated high-affinity "ManNAc transporter," relying instead on the molecule's moderate membrane permeability.

The "Trojan Horse" Strategy: Peracetylated ManNAc (Ac4ManNAc)

To overcome the poor passive permeability of native ManNAc, drug developers utilize peracetylation.

-

Mechanism: Masking the hydroxyl groups with acetyl esters renders the molecule lipophilic (hydrophobic), allowing it to cross the plasma membrane efficiently via passive diffusion independent of concentration gradients.

-

Intracellular Activation: Once inside, non-specific cytosolic esterases hydrolyze the acetyl groups, trapping the polar ManNAc inside the cell (the "ion trap" effect).

-

Efficiency: Ac4ManNAc is metabolized up to 900-fold more efficiently than native ManNAc, making it the standard for metabolic labeling (Click Chemistry) and a potent therapeutic candidate.

Visualization: Comparative Uptake Pathways

The following diagram contrasts the entry mechanisms of Native ManNAc versus Peracetylated ManNAc.

Caption: Figure 1.[3][4][5][6] Comparative uptake kinetics. Ac4ManNAc bypasses membrane barriers via lipophilic diffusion, while native ManNAc relies on inefficient passive entry.

Intracellular Fate & The Sialic Acid Pathway[9]

Once cytosolic, ManNAc enters the sialic acid biosynthetic pathway. This pathway is critical because the rate-limiting enzyme, GNE (UDP-GlcNAc 2-epimerase/ManNAc kinase), is often the defect in pathologies like GNE Myopathy.

The GNE Bypass Mechanism

In healthy cells, GNE converts UDP-GlcNAc to ManNAc.[2] In GNE-deficient cells, this step fails. Supplementing exogenous ManNAc bypasses this block, entering the pathway directly at the kinase step.

-

Kinase Step: ManNAc

ManNAc-6-Phosphate (catalyzed by the GNE kinase domain or salvage kinases like GlcNAc kinase).[2] -

Condensation: ManNAc-6-P + PEP

Neu5Ac-9-P. -

Activation: Neu5Ac

CMP-Neu5Ac (Nuclear step). -

Sialylation: CMP-Neu5Ac is transported to the Golgi for glycan conjugation.[2]

Visualization: The Salvage Pathway

Caption: Figure 2. Sialic Acid Biosynthesis. Exogenous ManNAc enters downstream of the GNE epimerase defect, restoring flux to CMP-Neu5Ac.

Technical Workflow: Measuring Uptake & Flux

To validate ManNAc uptake in your experimental model, use the following self-validating protocols.

Protocol A: Metabolic Oligosaccharide Engineering (MOE) with Click Chemistry

This is the gold standard for visualizing ManNAc uptake and incorporation into cell-surface glycans.

Rationale: Uses an azide-modified ManNAc analog (Ac4ManNAz ) which is metabolized indistinguishably from ManNAc but can be chemically tagged with a fluorophore.

Materials:

-

Ac4ManNAz (Tetraacetylated N-azidoacetylmannosamine).

-

Click-iT Cell Reaction Buffer Kit (containing CuSO4, additive, fluorophore-alkyne).

-

Fixative (4% Paraformaldehyde).

Step-by-Step Methodology:

-

Seeding: Seed cells (e.g., HEK293, C2C12) on coverslips to reach 70% confluency.

-

Labeling: Treat cells with 50 µM Ac4ManNAz for 24–48 hours.

-

Control: Treat parallel wells with DMSO vehicle only.

-

Expert Tip: Do not exceed 100 µM as high concentrations can inhibit natural glycosylation.

-

-

Washing: Wash 3x with PBS to remove unincorporated sugar.

-

Fixation: Fix with 4% PFA for 15 min at RT.

-

Click Reaction:

-

Imaging: Counterstain nuclei (DAPI) and image via confocal microscopy.

-

Validation: Green fluorescence at the membrane indicates successful uptake, metabolism, and surface display.

-

Protocol B: LC-MS/MS Flux Analysis

For quantitative pharmacokinetics (PK), Mass Spectrometry is required.[4]

Rationale: Directly quantifies free ManNAc and downstream Neu5Ac in cell lysates.

| Parameter | Specification |

| Analyte | ManNAc, Neu5Ac, CMP-Neu5Ac |

| Internal Standard | 13C3-ManNAc or d3-Neu5Ac |

| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) |

| Ionization | ESI Negative Mode (for Neu5Ac/CMP-Neu5Ac) |

| LOD (Limit of Detection) | ~10 ng/mL |

Workflow:

-

Lysis: Lyse cells in ice-cold acetonitrile/methanol (precipitates proteins, quenches metabolism).

-

Extraction: Centrifuge at 14,000 x g for 10 min. Collect supernatant.

-

Analysis: Inject into LC-MS/MS. Monitor Multiple Reaction Monitoring (MRM) transitions.

-

ManNAc Transition: 220.1

160.1 m/z. -

Neu5Ac Transition: 308.1

87.0 m/z.

-

Therapeutic Case Study: GNE Myopathy

Context: GNE Myopathy (HIBM) is an autosomal recessive disorder causing progressive muscle atrophy due to sialic acid deficiency.

Problem: The GNE enzyme (epimerase domain) is mutated, reducing the pool of ManNAc. Solution: Oral ManNAc supplementation.[12]

Clinical Data Summary:

-

Safety: Phase 1 trials (DEX-M74) showed ManNAc is safe up to 10g single dose.

-

PK Profile:

-

Efficacy Signal: Sustained increase in plasma and muscle sialic acid levels.

Why ManNAc and not Neu5Ac? While Neu5Ac (Sialic Acid) can be supplemented, it is rapidly cleared by the kidneys and poorly taken up by muscle cells compared to ManNAc. ManNAc's neutral charge allows better tissue penetration and intracellular retention via the "metabolic trapping" (phosphorylation) mechanism.

References

-

Characterization of the Cellular Uptake and Metabolic Conversion of Acetylated N-Acetylmannosamine (ManNAc) Analogues to Sialic Acids. ResearchGate. [Link]

-

Convergent Pathways for Utilization of the Amino Sugars N-Acetylglucosamine, N-Acetylmannosamine, and N-Acetylneuraminic Acid by Escherichia coli. Journal of Bacteriology. [Link]

-

Population Pharmacokinetic Model of N-acetylmannosamine (ManNAc) and N-acetylneuraminic acid (Neu5Ac) in Subjects with GNE Myopathy. Translational Science of Rare Diseases. [Link]

-

Transport of N-acetyl-D-mannosamine and N-acetyl-D-glucosamine in Escherichia coli K1. FEBS Letters. [Link][8]

-

ManNAc Is Safe and Increases Sialic Acid Production in GNE Myopathy. Neurology. [Link]

Sources

- 1. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]

- 2. Molecular Pathogenesis and Therapeutic Strategy in GNE Myopathy | Musculoskeletal Key [musculoskeletalkey.com]

- 3. Population Pharmacokinetic Model of N-acetylmannosamine (ManNAc) and N-acetylneuraminic acid (Neu5Ac) in Subjects with GNE Myopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dissecting the impact of N-acetylmannosamine (ManNAc) on ganglioside levels in a sialin-deficient cell model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a Click-Chemistry Reagent Compatible with Mass Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GNE Myopathy: Etiology, Diagnosis, and Therapeutic Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. byjus.com [byjus.com]

- 8. Transport of N-acetyl-D-mannosamine and N-acetyl-D-glucosamine in Escherichia coli K1: effect on capsular polysialic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transport of Small Molecules - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. carlroth.com [carlroth.com]

- 12. neurology.org [neurology.org]

An In-Depth Technical Guide to Investigating the Impact of ManNAc on Protein Stability

Abstract

Protein stability is a cornerstone of biological function and a critical quality attribute for therapeutic proteins. Post-translational modifications, particularly glycosylation, play a pivotal role in dictating the structural integrity and functional longevity of proteins. This guide delves into the specific impact of N-acetyl-D-mannosamine (ManNAc), a key precursor in sialic acid biosynthesis, on protein stability. We will explore the biochemical pathways that connect ManNAc supplementation to enhanced protein sialylation and elucidate the downstream effects on protein thermodynamics and half-life. This document provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols required to investigate and leverage ManNAc-mediated effects for enhancing protein stability.

The Biochemical Foundation: ManNAc and the Sialic Acid Biosynthesis Pathway

To comprehend how N-acetyl-D-mannosamine (ManNAc) influences protein stability, one must first understand its central role in cellular glycoengineering. ManNAc is the first committed biological precursor to N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid in humans.[1] Sialic acids are negatively charged monosaccharides that typically occupy the terminal positions of glycan chains on glycoproteins and glycolipids.[1]

The biosynthesis of sialic acid is an intracellular process that begins in the cytoplasm.[2] The pathway's main substrate is UDP-GlcNAc, derived from glucose.[1] In the rate-limiting step, the enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) converts UDP-GlcNAc into ManNAc.[1][2] Subsequently, ManNAc is phosphorylated to ManNAc-6-phosphate by the kinase domain of GNE.[1][2] This is then converted into Neu5Ac-9-phosphate and then to free Neu5Ac.

In the nucleus, Neu5Ac is activated to CMP-sialic acid (CMP-Neu5Ac) by the enzyme CMP-sialic acid synthetase (CMAS).[1][3] This activated sugar donor is then transported into the Golgi apparatus, where sialyltransferases attach it to the terminal ends of nascent glycan chains on proteins and lipids.[1][4][5]

A critical feature of this pathway is a feedback inhibition loop where CMP-Neu5Ac can allosterically inhibit the GNE enzyme, thus regulating the rate of sialic acid production.[1] By providing exogenous ManNAc, researchers can bypass this rate-limiting GNE epimerase step and the feedback inhibition, leading to a significant increase in the intracellular pool of CMP-Neu5Ac and promoting higher levels of protein sialylation.[6]

Mechanism of Action: How Enhanced Sialylation Impacts Protein Stability

Glycosylation is a critical post-translational modification that influences protein folding, stability, and function.[7][8] The addition of terminal sialic acid residues, a process known as sialylation, can significantly enhance the stability of a glycoprotein through several biophysical mechanisms.[9]

-

Electrostatic Repulsion: Sialic acids carry a net negative charge at physiological pH. The increased density of negative charges on the protein surface leads to electrostatic repulsion between glycan chains and different domains of the protein. This repulsion can prevent aggregation and maintain the protein in a more soluble, correctly folded conformation.[10]

-

Increased Hydrophilicity and Solvation: The sugar moieties, particularly sialic acids, are highly hydrophilic. Enhanced sialylation increases the protein's surface hydrophilicity, leading to a more structured hydration shell. This improved solvation can stabilize the native protein structure and increase the energetic barrier for unfolding.

-

Steric Hindrance and Protease Shielding: The bulky nature of glycan chains, capped with sialic acids, can physically mask protease-sensitive sites on the protein surface. This "glycan shield" reduces the accessibility of proteases, thereby increasing the protein's half-life by protecting it from proteolytic degradation. While some reports suggest sialylation can increase sensitivity to certain proteases, this is context-dependent and may relate to specific structural changes induced in the protein.[5]

-

Conformational Rigidity: While the glycans themselves are flexible, their attachment can reduce the conformational flexibility of the underlying polypeptide chain in certain regions. This can stabilize local secondary structures and contribute to the overall thermodynamic stability of the folded state. However, it's important to note that in some cases, glycosylation can also induce conformational distortion, leading to destabilization, highlighting the importance of the specific glycosylation site.[11]

A Practical Guide to Investigating ManNAc's Effects

Validating the impact of ManNAc on a specific protein of interest requires a systematic, multi-step experimental approach. The following workflow and protocols provide a robust framework for this investigation.

Protocol 1: Cell Culture and ManNAc Treatment

-

Rationale: This protocol establishes the foundational step of modulating the cellular environment to promote hypersialylation. The choice of ManNAc concentration is critical; it must be high enough to significantly increase the sialic acid precursor pool but below levels that could induce cellular stress or off-target effects.[12] A time-course experiment is essential to determine the optimal treatment duration for the specific cell line and protein.

-

Methodology:

-

Cell Seeding: Plate the cells (e.g., HEK293, CHO cells expressing the protein of interest) at a density that will result in 70-80% confluency at the time of harvest.

-

Preparation of ManNAc Stock: Prepare a sterile stock solution of N-acetyl-D-mannosamine (e.g., 100 mM in PBS or serum-free media). Filter-sterilize through a 0.22 µm filter.

-

Treatment: Once cells have adhered (typically 12-24 hours post-seeding), replace the growth medium with fresh medium containing the desired final concentration of ManNAc.

-

Control Groups: Always include an untreated control (no ManNAc) and a vehicle control (medium with an equivalent volume of the solvent used for the ManNAc stock).

-

Concentration Range: A typical starting range is 1-20 mM. A dose-response experiment is recommended.

-

Time Course: Harvest cells at various time points (e.g., 24, 48, 72 hours) post-treatment to identify the optimal incubation period.

-

-

Harvesting: After the incubation period, harvest the cells or the conditioned media, depending on whether the protein of interest is intracellular or secreted.

-

Protocol 2: Assessing Changes in Sialylation

-

Rationale: Before assessing stability, it is imperative to confirm that the ManNAc treatment successfully increased the sialylation of the target protein. Lectin blotting provides a straightforward qualitative or semi-quantitative method, while mass spectrometry offers precise, quantitative data on glycan structures.

-

Methodology (Lectin Blotting):

-

Protein Separation: Separate protein lysates or purified protein samples via SDS-PAGE and transfer to a PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 3% BSA in TBST) for 1 hour at room temperature.

-

Lectin Incubation: Incubate the membrane with a biotinylated lectin specific for sialic acid, such as Sambucus nigra agglutinin (SNA), which recognizes α-2,6 linked sialic acids, or Maackia amurensis agglutinin (MAA) for α-2,3 linkages. Incubate overnight at 4°C.

-

Detection: Wash the membrane and incubate with streptavidin-HRP conjugate for 1 hour at room temperature.

-

Visualization: Detect the signal using an enhanced chemiluminescence (ECL) substrate. An increase in signal intensity in the ManNAc-treated lanes compared to controls indicates increased sialylation. A loading control (e.g., an antibody against the protein of interest or a housekeeping protein) is essential.

-

-

For Advanced Analysis: Use methods like liquid chromatography-mass spectrometry (LC-MS) to analyze released glycans or glycopeptides for a detailed quantitative profile of different sialylated species.[13]

Protocol 3: Measuring Protein Stability

-

Rationale: TSA is a high-throughput method to determine the thermodynamic stability of a protein by measuring its melting temperature (Tm).[14] The Tm is the temperature at which 50% of the protein is unfolded. An increase in Tm indicates stabilization.[15] The assay relies on a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the protein as it unfolds, causing an increase in fluorescence.[16]

-

Methodology:

-

Reaction Setup: In a 96-well qPCR plate, prepare triplicate reactions for each condition (e.g., Control Protein, ManNAc-treated Protein). Each reaction should contain:

-

Purified protein (final concentration 0.1-0.2 mg/mL)

-

Appropriate buffer (e.g., PBS, pH 7.4)

-

SYPRO Orange dye (e.g., 5X final concentration from a 5000X stock)

-

-

Instrument Setup: Place the plate in a real-time PCR instrument. Set up a melt curve protocol.[17]

-

Initial hold: 25°C for 2 minutes.

-

Ramp: Increase temperature from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each increment.

-

-

Data Analysis: Plot fluorescence versus temperature. The peak of the first derivative of this curve, or the midpoint of the transition in the sigmoidal curve, corresponds to the Tm. A positive shift in Tm for the ManNAc-treated protein indicates enhanced thermal stability.

-

-

Data Presentation: Example TSA Results

| Sample Condition | Replicate 1 Tm (°C) | Replicate 2 Tm (°C) | Replicate 3 Tm (°C) | Average Tm (°C) | ΔTm (°C) vs Control |

| Untreated Control | 65.2 | 65.5 | 65.3 | 65.3 ± 0.15 | - |

| ManNAc-Treated | 68.7 | 69.1 | 68.9 | 68.9 ± 0.20 | +3.6 |

-

Rationale: Pulse-chase analysis is the gold-standard method for determining the in-vivo half-life (t½) of a protein.[18] It directly measures the rate of protein degradation within the cellular context.[19] Cells are first "pulsed" with a labeled amino acid (e.g., ³⁵S-methionine) to label a cohort of newly synthesized proteins, and then "chased" with an excess of unlabeled amino acids. The disappearance of the labeled protein of interest is monitored over time.

-

Methodology:

-

Cell Preparation: Culture control and ManNAc-treated cells as described in Protocol 1.

-

Starvation: Before the pulse, starve the cells in methionine-free DMEM for 30-60 minutes to deplete intracellular methionine pools.

-

Pulse: Add ³⁵S-methionine/cysteine labeling mix to the medium and incubate for a short period (the "pulse," typically 15-30 minutes) to label newly synthesized proteins.

-

Chase: Remove the labeling medium, wash the cells with PBS, and add complete medium containing an excess of unlabeled methionine and cysteine (the "chase").

-

Time Points: At various time points during the chase (e.g., 0, 2, 4, 8, 12, 24 hours), harvest the cells.

-

Immunoprecipitation: Lyse the cells and immunoprecipitate the protein of interest using a specific antibody.

-

Analysis: Resolve the immunoprecipitated samples by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film.

-

Quantification: Quantify the band intensity for each time point. Plot the natural log of the remaining signal versus time. The half-life is calculated from the slope of the linear regression (t½ = -ln(2)/slope).[20] An increase in the calculated half-life for the ManNAc-treated group indicates stabilization against degradation.

-

Applications in Drug Development

The ability to enhance protein stability is of paramount importance in the biopharmaceutical industry. For therapeutic proteins like monoclonal antibodies, enzymes, and growth factors, improved stability can lead to:

-

Longer Serum Half-Life: Increased resistance to proteolysis can extend the circulation time of a drug, potentially reducing dosing frequency.[9]

-

Improved Shelf-Life and Formulation: Thermodynamically more stable proteins are less prone to aggregation and denaturation during manufacturing, storage, and administration.[10]

-

Enhanced Efficacy: Maintaining the correct protein conformation is essential for its biological activity.[1][9]

ManNAc supplementation in cell culture media during the production of recombinant proteins is a viable strategy to "glyco-engineer" biologics for improved stability and therapeutic performance.[1]

Conclusion

Supplementation with N-acetyl-D-mannosamine provides a direct and effective method for increasing the sialylation of glycoproteins. This modification can significantly enhance protein stability through a combination of electrostatic, steric, and conformational effects. By employing a rigorous experimental workflow that includes verification of hypersialylation followed by quantitative stability assays such as TSA and pulse-chase analysis, researchers can effectively characterize and leverage the stabilizing impact of ManNAc. These insights are not only crucial for fundamental protein biochemistry but also offer a powerful tool for optimizing the development and efficacy of next-generation protein therapeutics.

References

-

Lardone, R. D., et al. (2021). Safety and efficacy of N-acetylmannosamine (ManNAc) in patients with GNE myopathy: an open-label phase 2 study. Orphanet Journal of Rare Diseases. Available at: [Link]

-

Gao, Y., et al. (2023). ManNAc attenuates Man5 glycoform abundance through GNE-mediated metabolic channeling of UDP-GlcNAc to N-glycosylation modifications via CMP-Neu5Ac biosynthesis. Journal of Biological Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). N-Acetylmannosamine. Available at: [Link]

-

Zhang, C., et al. (2022). Sialic acid biosynthesis pathway and entry points of ManNAc and sialic... ResearchGate. Available at: [Link]

-

Yan, J. (2021). Workflows for Glycosylation and Sialic Acid Analysis of Biotherapeutic Glycoproteins. Agilent Technologies. Available at: [Link]

-

Erwin, N., & Guduri, B. (2021). Accelerating Biologics Development with High-Quality Protein Stabilization Excipients. Pharma's Almanac. Available at: [Link]

-

Rillahan, C. D., & Paulson, J. C. (2019). Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogs. Glycobiology. Available at: [Link]

-

JoVE. (n.d.). Video: Protein Glycosylation. Available at: [Link]

-

Shental-Bechor, D., & Levy, Y. (2009). Effect of glycosylation on protein stability. Comparison of the... ResearchGate. Available at: [Link]

-

Lardone, R. D., et al. (2023). Dissecting the impact of N-acetylmannosamine (ManNAc) on ganglioside levels in a sialin-deficient cell model. Journal of Biological Chemistry. Available at: [Link]

-

Xu, X., et al. (2017). Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylmannosamine (ManNAc) to subjects with GNE myopathy. Molecular Genetics and Metabolism. Available at: [Link]

-

Li, Y., et al. (2023). Biological function of sialic acid and sialylation in human health and disease. Journal of Biomedical Science. Available at: [Link]

-

Sullivan, D., et al. (2020). Impact of food on the oral absorption of N-acetyl-D-mannosamine (ManNAc) in healthy adult males and females. Clinical and Translational Science. Available at: [Link]

-

Al-Haidari, A. A. (2018). Assessment of Modulation of Protein Stability Using Pulse-chase Method. Bio-protocol. Available at: [Link]

-

Sparks, S. E., & Tifft, C. J. (2012). Figure 1. [The biosynthesis of sialic acid...]. GeneReviews®. Available at: [Link]

-

Hinyote, P., et al. (2016). Targeted methods for quantitative analysis of protein glycosylation. Glycoconjugate Journal. Available at: [Link]

-

Huynh, K., & Partch, C. L. (2015). Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science. Available at: [Link]

-

Wikipedia. (n.d.). Pulse-chase analysis. Available at: [Link]

-

Aebi, M. (2013). N-Linked Protein Glycosylation in the Endoplasmic Reticulum. Biochimica et Biophysica Acta. Available at: [Link]

-

Liang, F., et al. (2023). Mechanistic and Therapeutic Implications of Protein and Lipid Sialylation in Human Diseases. International Journal of Molecular Sciences. Available at: [Link]

-

Kim, E. J., & Sampathkumar, S. G. (2016). Establishment of N-acetylmannosamine (ManNAc) analogue-resistant cell lines as improved hosts for sialic acid engineering applications. Biotechnology Journal. Available at: [Link]

-

Bio-Rad Laboratories. (n.d.). Protein Thermal Shift Assays Made Easy with the Bio-Rad™ Family of CFX Real-Time PCR Systems. Bio-Rad. Available at: [Link]

-

Aebi, M. (2013). Mechanisms and principles of N-Linked protein glycosylation. ResearchGate. Available at: [Link]

-

Baguley, T. D., et al. (2021). SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins. Frontiers in Chemistry. Available at: [Link]

-

Analytik Jena. (n.d.). Thermal Shift Assay using SYPRO® Orange to Detect Protein Melting Temperatures. Analytik Jena. Available at: [Link]

-

Shental-Bechor, D., & Levy, Y. (2008). Effect of glycosylation on protein folding: A close look at thermodynamic stabilization. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Baguley, T. D., et al. (2021). SPAAC pulse-chase analysis of ChAT protein half-life in yeast. (A)... ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). N-linked glycosylation. Available at: [Link]

-

Creative Biolabs. (n.d.). Optimization of Sialylation. Available at: [Link]

-

JoVE. (n.d.). How to Stabilize Protein: Stability Screens for Thermal Shift Assays and Nano Differential Scanning Fluorimetry in the Virus-X Project. Journal of Visualized Experiments. Available at: [Link]

-

Conduct Science. (2019). Pulse Chase Analysis. Conduct Science. Available at: [Link]

-

Greenblatt, H. M., & Levy, Y. (2015). Glycosylation May Reduce Protein Thermodynamic Stability by Inducing a Conformational Distortion. The Journal of Physical Chemistry Letters. Available at: [Link]

-

Li, Y., et al. (2023). Biological function of sialic acid and sialylation in human health and disease. Journal of Biomedical Science. Available at: [Link]

-

G-Biosciences. (n.d.). Methods of Determining Protein Stability. G-Biosciences. Available at: [Link]

Sources

- 1. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]

- 2. Figure 1. [The biosynthesis of sialic acid...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Video: Protein Glycosylation [jove.com]

- 5. Biological function of sialic acid and sialylation in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylmannosamine (ManNAc) to subjects with GNE myopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. pnas.org [pnas.org]

- 9. Optimization of Sialylation - Creative Biolabs [creative-biolabs.com]

- 10. pharmasalmanac.com [pharmasalmanac.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Establishment of N-acetylmannosamine (ManNAc) analogue-resistant cell lines as improved hosts for sialic acid engineering applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeted methods for quantitative analysis of protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. How to Stabilize Protein: Stability Screens for Thermal Shift Assays and Nano Differential Scanning Fluorimetry in the Virus-X Project [jove.com]

- 15. bio-rad.com [bio-rad.com]

- 16. analytik-jena.com [analytik-jena.com]

- 17. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Assessment of Modulation of Protein Stability Using Pulse-chase Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. conductscience.com [conductscience.com]

- 20. Frontiers | SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins [frontiersin.org]

Methodological & Application

Using ManNAc to enhance sialylation of recombinant proteins

Topic: Enhancing Recombinant Protein Sialylation via N-Acetyl-D-mannosamine (ManNAc) Supplementation

For: Researchers, scientists, and drug development professionals.

Abstract

Sialylation is a critical quality attribute (CQA) of many recombinant therapeutic proteins, profoundly influencing their serum half-life, biological activity, and immunogenicity.[1] Inadequate sialylation can compromise the therapeutic efficacy and safety of a biopharmaceutical product. This application note provides a comprehensive guide to leveraging N-acetyl-D-mannosamine (ManNAc), a key metabolic precursor, to enhance the sialylation of recombinant proteins in mammalian cell culture systems, particularly Chinese Hamster Ovary (CHO) cells. We will delve into the biochemical rationale, provide detailed protocols for implementation and optimization, and outline robust analytical methods for the validation of enhanced sialylation.

The Critical Role of Sialylation in Biotherapeutics

Glycosylation, the enzymatic attachment of sugar moieties (glycans) to proteins, is one of the most complex and vital post-translational modifications. The terminal monosaccharide on many of these glycan structures is often a sialic acid, most commonly N-acetylneuraminic acid (Neu5Ac) in human-derived proteins.[2] The presence and linkage of these negatively charged sugars are paramount for several reasons:

-

Extended Serum Half-Life: Terminal sialic acids mask underlying galactose residues, preventing rapid clearance of the glycoprotein from circulation via asialoglycoprotein receptors (ASGPR) in the liver.[3]

-

Enhanced Biological Activity: Proper sialylation can be essential for receptor binding and the subsequent biological function of the protein.

-

Reduced Immunogenicity: The presence of non-human sialic acids like N-glycolylneuraminic acid (Neu5Gc) can elicit an immune response.[1] Furthermore, complete and human-like glycan structures can shield protein epitopes, reducing the overall risk of immunogenicity.

-

Improved Solubility and Stability: The hydrophilic and charged nature of sialic acids contributes to the overall solubility and conformational stability of the glycoprotein.

Given these profound effects, controlling and maximizing sialylation is a primary objective in the process development of many recombinant protein therapeutics.

Mechanism of Action: Bypassing the Sialic Acid Bottleneck

The intracellular synthesis of sialic acid is a tightly regulated multi-step enzymatic process. The pathway begins with UDP-N-acetylglucosamine (UDP-GlcNAc) and proceeds as illustrated below.

A key control point in this pathway is the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE).[4] The epimerase domain of GNE catalyzes the conversion of UDP-GlcNAc to ManNAc, which is the rate-limiting step in the entire pathway.[4] Crucially, this step is subject to feedback inhibition by a downstream product, CMP-sialic acid (CMP-Neu5Ac).[4] When CMP-Neu5Ac levels are high, GNE activity is downregulated, thus throttling the production of more sialic acid.